molecular formula C23H22FN B12537303 1-(2,2-Diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 802914-19-8

1-(2,2-Diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12537303
CAS No.: 802914-19-8
M. Wt: 331.4 g/mol
InChI Key: VFOIUFNQZWLPIM-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 2,2-diphenylethyl group and a fluorine atom attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2,2-diphenylethylamine with a suitable fluorinated precursor under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as hydrogenation, cyclization, and fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various derivatives of tetrahydroisoquinoline, such as quinoline derivatives (oxidation), dihydro derivatives (reduction), and substituted tetrahydroisoquinolines (substitution).

Scientific Research Applications

1-(2,2-Diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Diphenylethyl)piperazine
  • 5-chloro-N-(2,2-diphenylethyl)-2-hydroxybenzamide
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide

Uniqueness

1-(2,2-Diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

802914-19-8

Molecular Formula

C23H22FN

Molecular Weight

331.4 g/mol

IUPAC Name

1-(2,2-diphenylethyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C23H22FN/c24-20-11-12-21-19(15-20)13-14-25-23(21)16-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,22-23,25H,13-14,16H2

InChI Key

VFOIUFNQZWLPIM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)F)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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